molecular formula C23H17FN4O5 B2570931 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide CAS No. 902923-78-8

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2570931
CAS No.: 902923-78-8
M. Wt: 448.41
InChI Key: WYHLPVGAZIQYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide is a potent and selective small-molecule inhibitor identified in investigative oncology and kinase research. This compound is structurally characterized as a pyrido[2,3-d]pyrimidine derivative, a scaffold known for its ability to target ATP-binding sites in kinases. It functions as a covalent inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), by irreversibly binding to the Cys427 residue in the kinase domain . This mechanism leads to potent suppression of FAK autophosphorylation at Y397 and its downstream signaling pathways. The primary research application of this compound is in the study of FAK's role in cancer cell proliferation, migration, invasion, and survival. It serves as a critical chemical tool for dissecting FAK-mediated signaling networks in tumorigenesis and the tumor microenvironment. Researchers utilize this inhibitor to explore potential therapeutic strategies for various cancers, including breast cancer and glioblastoma, where FAK overexpression is frequently associated with poor prognosis . Its use extends to in vitro and in vivo models to validate FAK as a molecular target and to investigate mechanisms of chemoresistance.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O5/c24-16-5-1-2-6-17(16)26-20(29)12-27-21-15(4-3-9-25-21)22(30)28(23(27)31)11-14-7-8-18-19(10-14)33-13-32-18/h1-10H,11-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHLPVGAZIQYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule dynamics. This results in mitotic blockade and induction of apoptosis in cancer cells . The compound’s ability to modulate microtubule assembly makes it a potent anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Key Substituents Molecular Weight (g/mol) Synthetic Features Notable Properties
Target Compound 3-(Benzodioxol-5-yl)methyl, N-(2-fluorophenyl)acetamide ~434.4 (estimated) Likely involves cyclization and amidation steps High lipophilicity (LogP ~3.5 estimated); fluorophenyl enhances receptor binding
2-(4-Acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]acetamide (28) 2-Fluorobenzyl, 4-acetylaminophenyl ~453.5 Synthesized via DMF/K₂CO₃-mediated alkylation at 60°C Increased solubility due to acetylaminophenyl; fluorobenzyl improves selectivity
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide 3-(2,4-Difluorobenzyl), N-(3-chloro-4-fluorophenyl)carboxamide ~490.9 tert-butoxycarbonyl (Boc) protection strategy Enhanced halogen bonding; higher molecular weight may reduce bioavailability
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Chromen-4-one, pyrazolo[3,4-d]pyrimidine, trifluorophenyl 571.2 Suzuki coupling with Pd catalyst High melting point (302–304°C); chromenone core may confer fluorescence properties
Equimolecular combination of N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide Cyclopropyl, 2-fluoro-4-iodophenyl, trioxo-pyrido[4,3-d]pyrimidine 693.53 (DMSO solvate) DMSO solvate improves crystallinity Iodine substituent enables radiolabeling; DMSO enhances solubility in assays

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Bioactivity

  • Halogenated Aromatic Groups : The target compound’s 2-fluorophenyl group contrasts with the 4-iodophenyl in and 2,4-difluorobenzyl in . Fluorine improves metabolic stability and binding affinity via electrostatic interactions, while iodine in may enable imaging applications but increases molecular weight.
  • Benzodioxole vs.

Physicochemical Properties

  • Lipophilicity: The target compound’s LogP (~3.5) is lower than (estimated LogP >4.5 due to chromenone) but higher than ’s DMSO-solvated form (LogP ~2.8).
  • Solubility: The acetylaminophenyl group in and DMSO solvate in enhance aqueous solubility, whereas the benzodioxole in the target compound prioritizes membrane permeability.

Research Implications

The target compound’s structural features position it as a candidate for central nervous system (CNS) targets due to benzodioxole-mediated BBB penetration. However, analogs like with iodine substituents are better suited for diagnostic applications, while ’s chromenone core may enable fluorescence-based tracking. Future studies should explore the target compound’s kinase inhibition profile and compare its efficacy to fluorobenzyl-containing analogs like .

Limitations and Contradictions

  • Evidence gaps exist regarding the target compound’s exact synthesis and biological data.
  • The high molecular weight of (571.2 g/mol) may limit oral bioavailability, contrasting with the target compound’s moderate size.
  • Discrepancies in solubility strategies (e.g., DMSO solvation in vs. acetylaminophenyl in ) highlight context-dependent design priorities.

Biological Activity

The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide (CAS Number: 895647-16-2) is a complex organic molecule with notable potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N4O5C_{17}H_{14}N_{4}O_{5}, with a molecular weight of 354.32 g/mol. The structure features a benzodioxole moiety and a pyrido[2,3-d]pyrimidine core , which are significant for its biological interactions.

PropertyValue
Molecular Weight354.32 g/mol
Molecular FormulaC17 H14 N4 O5
LogP0.9657
Polar Surface Area92.373 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors2

Anticancer Properties

Research has indicated that compounds similar to 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells by disrupting the cell cycle. Studies have shown that derivatives targeting similar pathways can lead to cell cycle arrest at the G1/S phase and subsequent apoptosis in various cancer cell lines .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown potential against several bacterial strains due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Studies

  • In Vitro Studies : A study assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). Results demonstrated a dose-dependent inhibition of cell viability with IC50 values indicating significant potency .
  • Mechanistic Studies : Research indicated that the compound's interaction with DNA and RNA synthesis pathways contributes to its effectiveness as an anticancer agent. This interaction may involve intercalation or inhibition of topoisomerases .

Research Findings

Recent studies have expanded on the biological implications of this compound:

  • Phospholipidosis Induction : Similar compounds have been linked to phospholipidosis; however, the specific effects of this compound on lysosomal phospholipase A2 (PLA2G15) activity remain an area for further investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.